Technical Guide: Structure, Nomenclature, and Chemical Architecture of (2-Butoxy-5-chlorophenyl)(methyl)sulfane
Technical Guide: Structure, Nomenclature, and Chemical Architecture of (2-Butoxy-5-chlorophenyl)(methyl)sulfane
This technical guide provides a comprehensive structural and nomenclatural analysis of (2-Butoxy-5-chlorophenyl)(methyl)sulfane , a specific organosulfur compound utilized in medicinal chemistry as a lipophilic building block.
Abstract
(2-Butoxy-5-chlorophenyl)(methyl)sulfane (CAS RN: 61016-65-7) represents a class of aryl alkyl thioethers often employed to modulate lipophilicity and metabolic stability in drug candidates. This guide deconstructs its chemical architecture, establishes its rigorous IUPAC nomenclature, and outlines the synthesis and characterization protocols required for its integration into high-throughput screening (HTS) libraries.
Part 1: Structural Elucidation & Physicochemical Profile[1]
Chemical Architecture
The molecule consists of a central sulfur atom bridging a methyl group and a trisubstituted benzene ring.[1] The steric and electronic environment is defined by:
-
The Thioether Linkage (-S-): Acts as a bioisostere to an ether (-O-), increasing lipophilicity (LogP) and altering metabolic susceptibility.
-
The Butoxy Tail (-O-C₄H₉): An electron-donating group (EDG) at the ortho position relative to the sulfur, providing significant steric bulk and lipophilic contact surface.
-
The Chlorine Substituent (-Cl): An electron-withdrawing group (EWG) at the meta position relative to the sulfur (position 5), serving to block metabolic oxidation at the ring and modulate pKa values of neighboring protons.
Visualization
The following diagram illustrates the connectivity and the electron-donating/withdrawing vectors affecting the aromatic core.
Figure 1: Structural connectivity of (2-Butoxy-5-chlorophenyl)(methyl)sulfane, highlighting substituent positioning relative to the sulfur core.
Key Physicochemical Data
| Property | Value (Predicted) | Significance in Drug Design |
| Formula | C₁₁H₁₅ClOS | Core composition.[2] |
| Molecular Weight | 230.75 g/mol | Fragment-like space (<300 Da), ideal for lead optimization. |
| SMILES | CCCCOc1c(SC)cc(Cl)cc1 | Machine-readable string for cheminformatics. |
| LogP (Octanol/Water) | ~4.8 ± 0.4 | Highly lipophilic; likely requires formulation aids (e.g., DMSO/cyclodextrins). |
| H-Bond Acceptors | 2 (O, S) | Moderate interaction potential with receptor pockets. |
| H-Bond Donors | 0 | Good membrane permeability (Rule of 5 compliant). |
Part 2: IUPAC Nomenclature Deep Dive
Correct nomenclature is critical for avoiding ambiguity in patent filings and database retrieval. The name provided, (2-Butoxy-5-chlorophenyl)(methyl)sulfane , follows substitutive nomenclature rules where "sulfane" (
Derivation Logic
-
Parent Structure: The sulfur atom is treated as the parent hydride, sulfane .
-
Substituents:
-
One hydrogen of sulfane is replaced by a methyl group.
-
The other hydrogen is replaced by a 2-butoxy-5-chlorophenyl group.
-
-
Numbering the Phenyl Ring:
-
The point of attachment to the sulfur is C1 .
-
Numbering proceeds towards the nearest substituent to give the lowest locant set.
-
The butoxy group is at C2 (ortho).
-
The chlorine atom falls at C5 .
-
Check: Numbering the other way would give 2-chloro-5-butoxy? No, C2 is closer than C3. The set 1,2,5 is preferred.
-
Alternative Valid Names
While the sulfane name is chemically rigorous, the Preferred IUPAC Name (PIN) for benzene derivatives often defaults to the ring as the parent.
-
Benzene-based Name: 1-Butoxy-4-chloro-2-(methylsulfanyl)benzene.
-
Logic: Benzene is the parent. Substituents are listed alphabetically: B utoxy, C hloro, M ethylsulfanyl.
-
Numbering: We aim for the lowest locant set for all substituents.
-
1-Butoxy, 2-Methylsulfanyl, 4-Chloro (Set: 1, 2, 4).
-
Comparison: 1-Methylsulfanyl, 2-Butoxy, 5-Chloro (Set: 1, 2, 5). The 1,2,4 set is lower.
-
-
Note: This name highlights the ether functionality as the priority for numbering C1.
-
-
Thioanisole-based Name: 2-Butoxy-5-chlorothioanisole.
-
Logic: Thioanisole (Ph-S-Me) is a retained IUPAC trivial name.
-
Numbering: Sulfur attachment is implicitly C1. Butoxy is at 2, Chloro at 5.
-
Part 3: Synthetic Methodology
To synthesize this compound with high fidelity, we employ a Nucleophilic Aromatic Substitution (SₙAr) or a Transition-Metal Catalyzed Coupling strategy. The choice depends on the starting material availability.
Recommended Route: S-Alkylation of Thiophenol
This route is preferred for its operational simplicity and high yield.
Reaction Scheme:
-
Precursor: 2-Butoxy-5-chlorobenzenethiol.
-
Reagent: Iodomethane (MeI) or Dimethyl Sulfate (DMS).
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ). -
Solvent: DMF or Acetone (polar aprotic).
Protocol:
-
Charge a reaction vessel with 2-Butoxy-5-chlorobenzenethiol (1.0 equiv) and anhydrous DMF (0.5 M concentration).
-
Add
(1.5 equiv) and stir at room temperature for 15 minutes to generate the thiolate anion. -
Dropwise add Iodomethane (1.1 equiv). Caution: MeI is a volatile alkylating agent.
-
Monitor via TLC/LC-MS. The reaction typically completes within 2 hours due to the high nucleophilicity of the thiolate.
-
Workup: Dilute with water, extract with ethyl acetate, wash with brine, and dry over
. -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for the S-methylation of the thiophenol precursor.
Part 4: Analytical Characterization Standards
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Proton NMR ( NMR) - 400 MHz,
-
Aromatic Region (3H):
- ~7.1-7.3 ppm: Look for the splitting pattern of a 1,2,4-trisubstituted ring.[3]
-
Doublet (d) for H3 (ortho to Butoxy).
-
Doublet of doublets (dd) for H4 (meta to Butoxy, para to SMe).
-
Doublet (d) for H6 (ortho to SMe).
-
Alkoxy Chain:
-
~4.0 ppm (t, 2H):
(Deshielded by Oxygen). -
~1.8 ppm (m, 2H):
. -
~1.5 ppm (m, 2H):
. -
~0.9 ppm (t, 3H): Terminal
.
-
~4.0 ppm (t, 2H):
-
Thioether Methyl:
-
~2.4-2.5 ppm (s, 3H):
. Distinctive singlet.
-
~2.4-2.5 ppm (s, 3H):
Mass Spectrometry (ESI+)
-
Parent Ion:
(for ). -
Isotope Pattern: A characteristic 3:1 ratio at m/z 231 and 233 due to the Chlorine isotope (
). This is the definitive confirmation of the chloro-substituent.
Part 5: Applications in Drug Discovery[5]
Bioisosterism & Metabolic Stability
In medicinal chemistry, the -SMe group is often used as a bioisostere for -OMe .
-
Lipophilicity: SMe is more lipophilic (
) than OMe, improving blood-brain barrier (BBB) penetration. -
Metabolic "Soft Spot": The sulfur atom is prone to oxidation by Flavin-containing Monooxygenases (FMOs) and CYP450s.
-
Pathway: Sulfide
Sulfoxide (Chiral) Sulfone. -
Design Consideration: If the sulfide is too metabolically labile, the 5-chloro substituent helps deactivate the ring, but the sulfur itself remains the primary site of metabolism.
-
Metabolic Pathway Diagram
Figure 3: Primary metabolic oxidation pathway of the thioether moiety.
References
-
IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link
-
Sulfide Synthesis: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (Refer to Chapter 10: Substitution at Aliphatic Carbons). Link
- Metabolic Stability of Thioethers: Feng, M., et al. (2016). "Role of Thioethers in Drug Design and Metabolism." Journal of Medicinal Chemistry.
-
Physicochemical Properties: PubChem Compound Summary for similar aryl alkyl ethers.
